molecular formula C9H7F3O3 B1331579 3-Methyl-5-(trifluoromethoxy)benzoic acid CAS No. 916420-51-4

3-Methyl-5-(trifluoromethoxy)benzoic acid

Cat. No.: B1331579
CAS No.: 916420-51-4
M. Wt: 220.14 g/mol
InChI Key: OCLLNMRZSFBMBJ-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C9H7F3O3 and a molecular weight of 220.15 g/mol . . This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) and a methyl group (-CH3) attached to a benzoic acid core, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 3-methylbenzoic acid with trifluoromethoxy iodide (CF3OI) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions . The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of 3-Methyl-5-(trifluoromethoxy)benzoic acid may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield 3-methyl-5-(trifluoromethoxy)benzaldehyde, while reduction with LiAlH4 can produce 3-methyl-5-(trifluoromethoxy)benzyl alcohol .

Scientific Research Applications

3-Methyl-5-(trifluoromethoxy)benzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-Methyl-5-(trifluoromethoxy)benzoic acid is unique due to the presence of both a methyl and a trifluoromethoxy group on the aromatic ring. This combination of substituents imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-methyl-5-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-5-2-6(8(13)14)4-7(3-5)15-9(10,11)12/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLLNMRZSFBMBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650453
Record name 3-Methyl-5-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916420-51-4
Record name 3-Methyl-5-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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